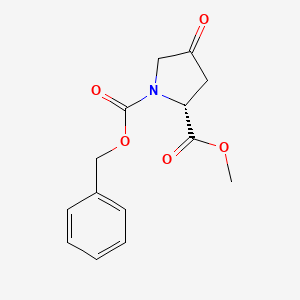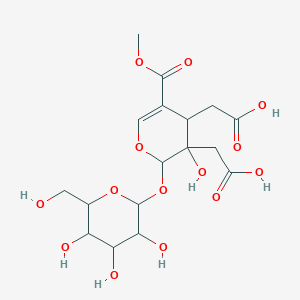
Nuezhenidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
Nuezhenidic acid is a naturally occurring compound isolated from the fruits of Ligustrum lucidum, commonly known as glossy privet. It belongs to the class of iridoids, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including antiviral, anti-inflammatory, and antioxidant effects .
科学研究应用
化学: 它作为合成其他生物活性化合物的先驱。
生物学: 梓醇表现出抗病毒活性,特别是针对甲型流感病毒.
安全和危害
未来方向
A study has shown that Nuezhenidic acid has protective effects on diabetic nephropathy rats . The pharmacokinetic parameters and kidney distribution showed that wine-steaming could affect the absorption and distribution of this compound . This suggests potential future directions for research into the therapeutic applications of this compound.
作用机制
梓醇通过多种分子靶点和途径发挥作用。据表明,它通过干扰病毒进入和复制过程抑制甲型流感病毒的复制。 此外,它通过调节促炎细胞因子的产生(如白介素-1、肿瘤坏死因子-α和白介素-6)来表现出抗炎作用 . 该化合物还通过上调抗氧化酶的表达来增强抗氧化防御 .
生化分析
Biochemical Properties
Nuezhenidic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of influenza A virus, suggesting its potential as an antiviral agent . The compound interacts with viral proteins, disrupting their function and preventing the replication of the virus. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This interaction with reactive oxygen species helps protect cells from damage and supports cellular health.
Cellular Effects
This compound influences various types of cells and cellular processes. In immune cells, it has been observed to modulate the production of cytokines, thereby regulating the immune response . This modulation can help in reducing inflammation and promoting a balanced immune reaction. In epithelial cells, this compound has been found to enhance cell proliferation and wound healing, indicating its potential in tissue repair and regeneration . Furthermore, the compound affects cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound binds to viral proteins, inhibiting their function and preventing viral replication . It also interacts with cellular enzymes, such as antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound influences gene expression by modulating transcription factors involved in inflammation and immune responses, leading to a reduction in pro-inflammatory cytokine production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . It is susceptible to degradation when exposed to light and moisture, necessitating proper storage conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of immune responses . These findings highlight the importance of considering temporal factors in experimental designs involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and enhancing immune function . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the need for careful dosage optimization in preclinical and clinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, facilitating its excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization allows this compound to modulate mitochondrial function and enhance cellular energy production .
准备方法
合成路线和反应条件
梓醇的制备通常涉及从女贞子干燥研磨的果实中提取。该过程包括用含水乙醇进行回流提取或淬灭提取。然后将提取液使用大孔吸附树脂进行吸附,再用含水乙醇洗脱。 然后使用色谱柱纯化洗脱液,以高产率和高纯度获得梓醇 .
工业生产方法
梓醇的工业生产遵循类似的提取和纯化过程。该方法设计简单、快速,适合大规模生产。 它避免使用有毒的有机溶剂,使其安全环保 .
化学反应分析
反应类型
梓醇会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 梓醇可以参与取代反应,其中官能团被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤素和烷基化试剂等试剂。
主要形成的产物
相似化合物的比较
梓醇因其独特的生物活性在环烯醚萜中独树一帜。类似的化合物包括:
女贞苷: 另一种从女贞子中提取的环烯醚萜,具有类似的抗病毒特性。
女贞苷G13: 以其抗氧化和抗炎作用而闻名。
獐牙菜素: 表现出类似的药理活性,但化学结构不同.
梓醇因其广泛的生物活性谱和潜在的治疗应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRZULFRVWCUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?
A1: Wine-steaming leads to a marked increase in this compound concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of this compound.
Q2: Does wine-steaming influence the pharmacokinetics of this compound?
A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of this compound after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

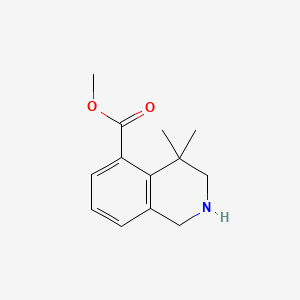
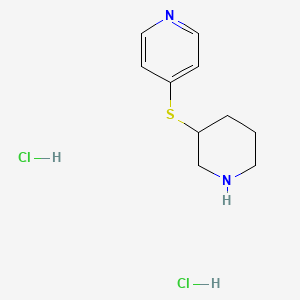

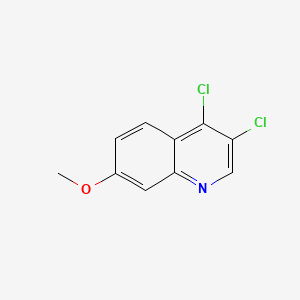
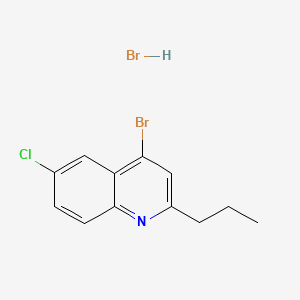
![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)
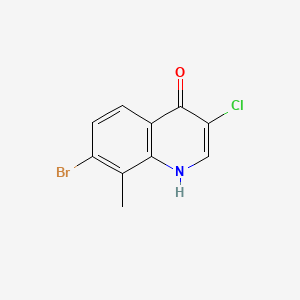
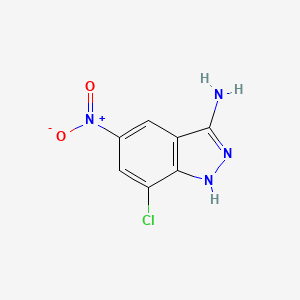

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
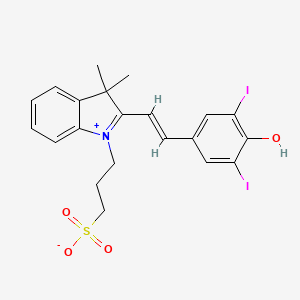
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)
